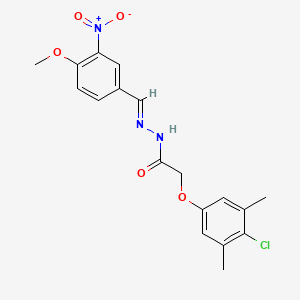
4-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-5(4H)-isoxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of isoxazole-5(4H)-ones can be achieved through various methods. For instance, a study focused on the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones using organic photoredox catalysis, which showed remarkable results under light induction (Sampaio et al., 2023). Another approach involves a palladium-catalyzed insert reaction for constructing 4-aminomethylidene isoxazolone derivatives (Zhu et al., 2019).
Molecular Structure Analysis
Isoxazolone derivatives exhibit diverse molecular structures. For example, certain isoxazolone compounds adopt different configurations at the solid state, as revealed by X-ray analysis (Brancatelli et al., 2011). Another compound in this class, (Z)-4-(2-methoxybenzylidene)-1-methyl-2-phenyl-1H-imidazol-5(4H)-one, possesses weak intramolecular hydrogen bonds contributing to its crystal structure (Hu & Chen, 2015).
Chemical Reactions and Properties
Isoxazole-5(4H)-ones undergo various chemical reactions. For example, reactions of 4-arylidene-3-methyl-5(4H)-isoxazolones with nucleophiles lead to different isoxazolone derivatives, highlighting the reactivity of the compound (Batra et al., 1990).
Physical Properties Analysis
The physical properties of isoxazolones, such as their spectroscopic and crystallographic characteristics, are key to understanding their structure and potential applications. Studies involving crystallography and spectroscopy provide insights into these properties (Hu & Chen, 2015).
Chemical Properties Analysis
The chemical properties of isoxazolone derivatives, including their reactivity and stability, are essential for their practical applications. The stability and reactivity can be inferred from studies that focus on their synthesis and the reactions they undergo (Zhu et al., 2019).
Propiedades
IUPAC Name |
(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-12-7-9(4-5-11(12)15)6-10-8(2)14-18-13(10)16/h4-7,15H,3H2,1-2H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMXDVJQDNQIJI-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NOC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=NOC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(dimethylamino)sulfonyl]-N-[4-(4-pyridinylmethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5599315.png)



![2-[(4-iodophenyl)amino]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5599344.png)
![4-[(2,6-dichlorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5599346.png)
![2-(cyclopropylmethyl)-N-(4-fluorophenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5599352.png)
![2-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5599363.png)
![5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5599367.png)



![N,N-dimethyl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5599407.png)